![molecular formula C19H12N4O B597639 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol CAS No. 185129-91-3](/img/structure/B597639.png)
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[4,5-f][1,10]phenanthroline core, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde, followed by cyclization with an amine to form the imidazo[4,5-f][1,10]phenanthroline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[4,5-f][1,10]phenanthroline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[4,5-f][1,10]phenanthroline core.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting cancer stem cells.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol involves its ability to coordinate with metal ions, which can lead to various biological and chemical effects. In biological systems, this compound can induce mitochondrial dysfunction and generate reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include mitochondrial proteins and DNA .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)-4-methoxyphenol
Uniqueness
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is unique due to its specific structural configuration, which allows for strong coordination with metal ions and significant biological activity. Compared to similar compounds, it has shown higher selectivity and potency in targeting cancer cells and has been more effective in various chemical reactions .
Propiedades
Número CAS |
185129-91-3 |
|---|---|
Fórmula molecular |
C19H12N4O |
Peso molecular |
312.332 |
Nombre IUPAC |
4-(1,3-dihydroimidazo[4,5-f][1,10]phenanthrolin-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,22-23H |
Clave InChI |
GEHXSCWPSGZFLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=C2NC(=C5C=CC(=O)C=C5)N4)N=C1 |
Sinónimos |
2-(4-hydroxyphenyl)iMidazole[4,5f][1,10]phenanthroline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)
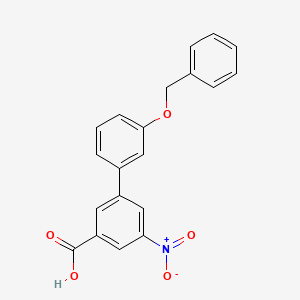
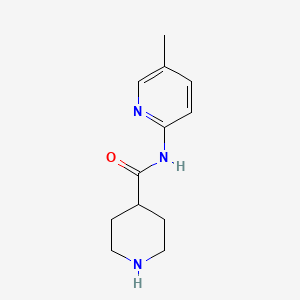
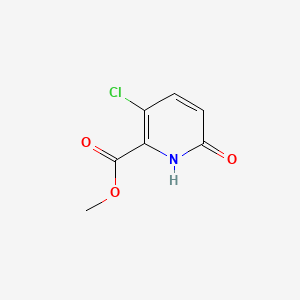
![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
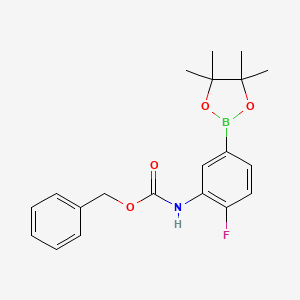
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
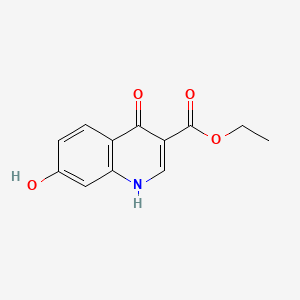
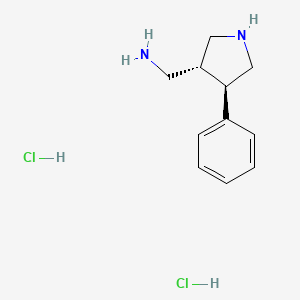
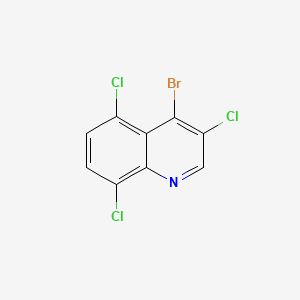
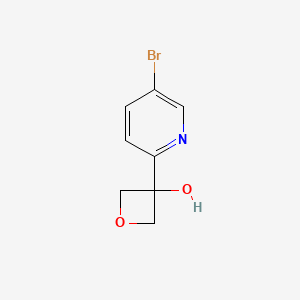
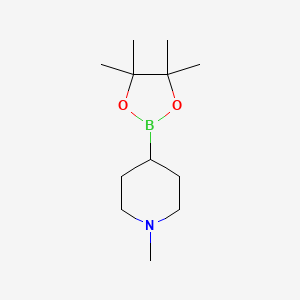
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
